![molecular formula C23H18N4O2 B3458422 7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B3458422.png)
7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline
Overview
Description
“7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline” is a chemical compound. It contains a total of 51 bonds, including 33 non-H bonds, 27 multiple bonds, 4 rotatable bonds, 27 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 2 aromatic ethers, 1 Pyrazole, and 1 Pyridazine .
Molecular Structure Analysis
The molecular structure of “7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline” is complex, with multiple rings and bonds. It includes a pyrazole ring and a pyridazine ring, both of which are nitrogen-containing heterocycles .Mechanism of Action
A study has shown that a spiroindolone-derived compound, which may share some structural similarities with “7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline”, demonstrated significant cytotoxic effects against K562 cells, a chronic leukemia cell line . The compound exhibited its antiproliferative activity by inducing G2/M cell cycle arrest, preventing the entry of K562 cells into mitosis .
Future Directions
The spiroindolone-derived compound evaluated in a study has demonstrated significant potential as a therapeutic agent for the treatment of chronic myeloid leukemia . Further investigations are warranted to explore its clinical applications . This suggests that “7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]cinnoline”, if it shares similar properties, could also be a subject of future research in this area.
properties
IUPAC Name |
7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]cinnoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-28-19-13-17-18(14-20(19)29-2)24-25-23-21(17)22(15-9-5-3-6-10-15)26-27(23)16-11-7-4-8-12-16/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYKAYUEUNLWMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=N2)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.